
An In-depth Technical Guide to 1-[4-(4-
Fluorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-[4-(4-

Fluorophenoxy)phenyl]ethanone

Cat. No.: B1334159 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. The

information is intended for researchers, scientists, and professionals involved in drug

development and chemical research.

Core Chemical Properties
1-[4-(4-Fluorophenoxy)phenyl]ethanone, also known as 4'-(4-fluorophenoxy)acetophenone,

is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical

structure incorporates a fluorinated phenoxy group, which can enhance the pharmacokinetic

properties of derivative compounds, making it a valuable building block in medicinal chemistry.

[1] The compound is noted for its applications as an intermediate in the development of

pharmaceuticals, particularly anti-cancer agents, and in biochemical research related to

enzyme inhibition and receptor binding.[2]

Quantitative Data Summary
The known physical and chemical properties of 1-[4-(4-Fluorophenoxy)phenyl]ethanone are

summarized in the table below for easy reference and comparison.
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Property Value Source

Molecular Formula C₁₄H₁₁FO₂ Vendor Data

Molecular Weight 230.24 g/mol Vendor Data

CAS Number 35114-93-3 Vendor Data

Melting Point 63-67 °C [3][4]

Boiling Point 166-172 °C at 2.5 Torr [4]

Density 1.176 ± 0.06 g/cm³ (Predicted) [4]

Appearance
Off-white to white crystalline

solid
[3]

Solubility

Soluble in organic solvents

such as Dimethyl sulfoxide

(DMSO). Limited solubility in

water.

Inferred from typical properties

of similar organic compounds

Experimental Protocols
Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone via
Ullmann Condensation
The synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone can be effectively achieved

through an Ullmann condensation reaction.[3][5] This method involves the copper-catalyzed

coupling of an aryl halide with an alcohol or phenol. In this specific synthesis, 4-

bromoacetophenone is reacted with 4-fluorophenol.

Materials:

4-bromoacetophenone

4-fluorophenol

Potassium carbonate (K₂CO₃)

Copper(I) iodide (CuI)
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Pyridine (as solvent and ligand)

Toluene (as solvent)

Hydrochloric acid (HCl), 1M solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Ethanol (for recrystallization)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

bromoacetophenone, 4-fluorophenol, and potassium carbonate in a suitable molar ratio (e.g.,

1:1.2:2).

Add copper(I) iodide as a catalyst (typically 5-10 mol%).

Add a mixture of pyridine and toluene as the solvent.

Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove insoluble inorganic salts.

Wash the filtrate with 1M HCl to remove pyridine, followed by washing with water and then

brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure to obtain the

crude product.

Purification by Recrystallization
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The crude 1-[4-(4-Fluorophenoxy)phenyl]ethanone can be purified by recrystallization.

Procedure:

Dissolve the crude product in a minimal amount of hot ethanol.

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to

induce crystallization.

Collect the crystalline solid by vacuum filtration.

Wash the crystals with a small amount of cold ethanol.

Dry the purified crystals in a vacuum oven.

Analytical Characterization
The structure and purity of the synthesized 1-[4-(4-Fluorophenoxy)phenyl]ethanone can be

confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded to confirm the chemical structure. The solvent for NMR analysis is typically

deuterated chloroform (CDCl₃).

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional

groups, such as the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the ether

linkage.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound.

Potential Biological Activity and Signaling Pathways
While specific biological targets of 1-[4-(4-Fluorophenoxy)phenyl]ethanone are not

extensively documented in publicly available literature, its utility as an intermediate for

pharmacologically active molecules suggests potential interactions with biological systems.[1]

[2] Compounds with similar structural motifs have been investigated for their activity as

inhibitors of various enzymes and as ligands for receptors.
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Given its application in the synthesis of anti-cancer agents, a plausible mechanism of action for

its derivatives could involve the modulation of signaling pathways critical for cancer cell

proliferation and survival. A common target for such therapeutic agents are G-protein coupled

receptors (GPCRs), which are involved in a multitude of cellular signaling processes.

Below is a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway,

which represents a common mechanism through which extracellular signals are transduced

into intracellular responses.
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Figure 1: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

This diagram illustrates how the binding of a ligand to a GPCR can initiate a cascade of

intracellular events, ultimately leading to a specific cellular response.

Experimental and Synthetic Workflow
The overall process from synthesis to characterization and biological evaluation follows a

logical workflow.
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Figure 2: Workflow for the Synthesis, Characterization, and Evaluation.
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This guide provides a foundational understanding of 1-[4-(4-Fluorophenoxy)phenyl]ethanone
for its application in research and development. Further investigation into its specific biological

targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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